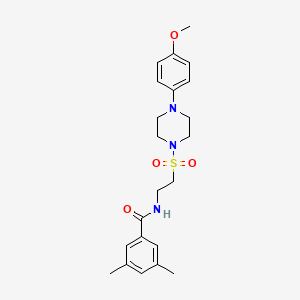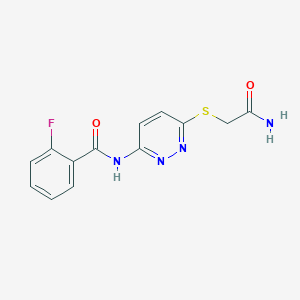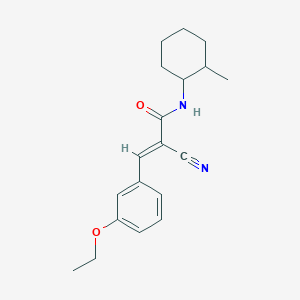![molecular formula C21H31N3O4 B2920688 N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide CAS No. 953200-42-5](/img/structure/B2920688.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide is a synthetic organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-cyclopentylpiperidine with a suitable alkylating agent to form the intermediate, which is then reacted with 3,4-dimethoxyphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity are essential to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2,5-dimethoxyphenyl)ethanediamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-18-8-7-16(13-19(18)28-2)23-21(26)20(25)22-14-15-9-11-24(12-10-15)17-5-3-4-6-17/h7-8,13,15,17H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTWWUUINGWWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2920610.png)
![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)
![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)
![2,6-DIFLUORO-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B2920615.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)


![(2E)-1-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2920624.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)

